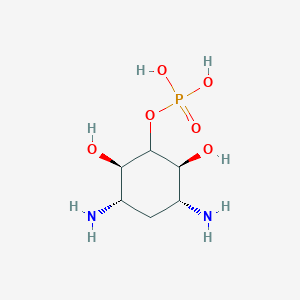

2-Deoxystreptamine phospahte

Description

Overview of Aminocyclitol Antibiotic Biosynthesis Pathways

Aminocyclitol antibiotics are a diverse class of natural products synthesized by various microorganisms, primarily from the genera Streptomyces and Micromonospora. jmb.or.kr Their biosynthetic pathways are broadly categorized based on the initial cyclitol precursor. One major pathway originates from myo-inositol, leading to antibiotics such as streptomycin (B1217042) and hygromycin A. psu.edu Another significant route begins with 2-deoxy-scyllo-inosose (B3429959), which is the precursor to the 2-deoxystreptamine (B1221613) (2-DOS) found in critical antibiotics like gentamicin (B1671437), kanamycin (B1662678), and neomycin. psu.edunih.gov A third group of aminocyclitols contains a C7N aminocyclitol moiety, as seen in the α-glucosidase inhibitor acarbose. psu.edu These pathways involve a series of enzymatic reactions, including cyclization, amination, oxidation, and glycosylation, to assemble the final complex antibiotic structures. nih.gov The initial step in many of these pathways involves sugar phosphate (B84403) cyclases (SPCs), which convert simple sugars into cyclic intermediates. nih.gov

The biosynthesis of 2-DOS-containing aminoglycosides starts with the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose. jmb.or.krresearchgate.net This key carbocycle formation is catalyzed by 2-deoxy-scyllo-inosose synthase (DOIS). tandfonline.com Subsequent enzymatic steps, including transaminations and dehydrogenation, convert this intermediate into the central 2-DOS scaffold. pnas.org This scaffold is then glycosylated at various positions, typically the 4,5 or 4,6 positions, with amino sugars to produce the final antibiotic. researchgate.net

Central Role of 2-Deoxystreptamine (2-DOS) as an Aglycone Scaffold

2-Deoxystreptamine is a fundamental structural component in a wide array of clinically important aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin. researchgate.netsmolecule.comnih.gov It functions as the aglycone core, a central scaffold to which various amino sugar residues are attached. researchgate.netrsc.org This 1,3-diaminocyclitol structure is crucial for the biological activity of these antibiotics, as it plays a key role in their binding to bacterial ribosomal RNA (rRNA). researchgate.netsmolecule.com The amino groups of the 2-DOS moiety, which are positively charged at physiological pH, are essential for this interaction, primarily by acting as hydrogen donors. oup.com

The substitution pattern on the 2-DOS core, either at the 4,5 or 4,6 positions, defines the different families of aminoglycoside antibiotics. researchgate.net For instance, the kanamycin and gentamicin families are 4,6-disubstituted derivatives, while the neomycin family belongs to the 4,5-disubstituted class. researchgate.netoup.com This structural arrangement is critical for the precise interaction with the A site in the 30S subunit of the bacterial ribosome, which ultimately leads to the inhibition of protein synthesis and bacterial cell death. researchgate.net The versatility of the 2-DOS scaffold has made it a prime target for the development of novel aminoglycoside analogs to combat emerging bacterial resistance. rsc.org

Historical Context of Pathway Elucidation and Enzymatic Discoveries

The journey to understand the biosynthesis of 2-deoxystreptamine and its role in aminoglycoside antibiotics has spanned several decades, marked by significant discoveries in enzymology and molecular biology. nih.govrsc.org Early studies in the 1970s and 1980s, using blocked mutants and feeding experiments with isotopically labeled precursors, laid the groundwork for outlining the biosynthetic pathway. For example, research on Streptomyces fradiae, a neomycin producer, and Bacillus circulans helped to identify key intermediates. jst.go.jpoup.com

A pivotal moment in the elucidation of the 2-DOS pathway was the identification and characterization of 2-deoxy-scyllo-inosose synthase (DOIS), the enzyme that catalyzes the crucial carbocyclization step from glucose-6-phosphate. tandfonline.comjst.go.jp Subsequent research focused on the aminotransferase enzymes responsible for adding the amino groups to the cyclitol ring. It was discovered that in some organisms, a single, doubly functional aminotransferase, such as BtrS from the butirosin (B1197908) biosynthetic gene cluster, is responsible for both transamination steps required to form 2-DOS. acs.org The genes encoding these biosynthetic enzymes were often found to be clustered together, which greatly facilitated their identification and functional analysis through molecular cloning and heterologous expression. pnas.orgjst.go.jpacs.org This molecular-level understanding has opened up avenues for the engineered biosynthesis of novel aminoglycosides with improved therapeutic properties. nih.govnih.govrsc.org

Compound and Enzyme Information

Structure

3D Structure

Properties

Molecular Formula |

C6H15N2O6P |

|---|---|

Molecular Weight |

242.17 g/mol |

IUPAC Name |

[(2R,3S,5R,6S)-3,5-diamino-2,6-dihydroxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H15N2O6P/c7-2-1-3(8)5(10)6(4(2)9)14-15(11,12)13/h2-6,9-10H,1,7-8H2,(H2,11,12,13)/t2-,3+,4+,5-,6? |

InChI Key |

LUFBHSYJRTVRIJ-KFJBKXNJSA-N |

SMILES |

C1C(C(C(C(C1N)O)OP(=O)(O)O)O)N |

Isomeric SMILES |

C1[C@H]([C@@H](C([C@@H]([C@H]1N)O)OP(=O)(O)O)O)N |

Canonical SMILES |

C1C(C(C(C(C1N)O)OP(=O)(O)O)O)N |

Origin of Product |

United States |

Phosphorylated Precursors and Key Intermediates in 2 Deoxystreptamine Biosynthesis

Initial Phosphorylated Substrates: D-Glucose-6-Phosphate

Role of Polyphosphate Glucokinases in Glucose-6-Phosphate Formation for Biosynthesis

Polyphosphate glucokinases (PPGK) are enzymes that catalyze the phosphorylation of glucose to generate glucose-6-phosphate, utilizing polyphosphate as the phosphoryl group donor. psu.edunih.gov This process is an alternative to the more common ATP-dependent glucokinases. nih.govtandfonline.com In some microorganisms, such as Streptomyces aureofaciens, the activity of polyphosphate glucokinase increases during the stationary phase of growth, which coincides with the production of secondary metabolites like antibiotics. nih.gov This suggests that PPGK can play a significant role in supplying the G6P necessary for biosynthetic pathways, including that of 2-deoxystreptamine (B1221613), by using stored high-energy polyphosphates. nih.gov The enzyme phosphorylates glucose to G6P, which can then enter various metabolic pathways, including the one leading to 2-DOS. psu.edunih.gov

Carbocyclic Phosphorylated Intermediate: 2-Deoxy-scyllo-inosose (B3429959) (DOI)

2-Deoxy-scyllo-inosose (DOI) is a pivotal carbocyclic intermediate in the biosynthesis of 2-deoxystreptamine. frontiersin.orgrsc.orgscispace.com It is formed from the cyclization of D-glucose-6-phosphate. frontiersin.orgscispace.com The enzyme responsible for this transformation is 2-deoxy-scyllo-inosose synthase (DOIS). frontiersin.orgjst.go.jpnih.gov DOI represents the first committed intermediate in the pathway leading to the 2-DOS core of aminoglycoside antibiotics. frontiersin.orgrsc.org

Formation Mechanism of the Carbocyclic Ring from D-Glucose-6-Phosphate

The formation of the carbocyclic ring of 2-deoxy-scyllo-inosose (DOI) from D-glucose-6-phosphate (G6P) is a complex, multi-step reaction catalyzed by DOI synthase (DOIS). nih.govnih.gov The proposed mechanism involves several key transformations:

Oxidation: The process begins with the NAD+-dependent oxidation of the C-4 hydroxyl group of G6P. nih.govoup.com

Phosphate (B84403) Elimination: This is followed by a β-elimination of the phosphate group from C-6. nih.gov Site-directed mutagenesis studies have identified a conserved glutamate (B1630785) residue (E243 in BtrC from Bacillus circulans) as being crucial for abstracting a proton at C-5, which initiates the phosphate elimination. nih.gov

Reduction: The C-4 keto group is then reduced. nih.gov

Ring Opening and Cyclization: Subsequently, the pyranose ring of the sugar is opened, and an intramolecular aldol-type condensation occurs between C-1 and C-6 to form the six-membered carbocycle of DOI. scispace.comacs.org The stereochemistry of this cyclization is distinct from that of the related dehydroquinate synthase in the shikimate pathway. oup.com

The reaction requires the presence of Co2+ as a cofactor. jst.go.jp The crystal structure of DOIS in complex with a substrate analog has provided structural insights into the active site and the coordination of the cobalt ion. nih.gov

Downstream Aminated and Oxidized Intermediates (derived from phosphorylated precursors)

Following the formation of the carbocyclic intermediate 2-deoxy-scyllo-inosose (DOI), the biosynthetic pathway to 2-deoxystreptamine involves a series of amination and oxidation reactions. These steps introduce the characteristic amino groups of the 2-DOS core.

2-Deoxy-scyllo-inosamine (B1216308) (DOIA)

2-Deoxy-scyllo-inosamine (DOIA) is the first aminated intermediate in the 2-deoxystreptamine biosynthetic pathway. pnas.orgrsc.org It is formed through the transamination of 2-deoxy-scyllo-inosose (DOI). pnas.orgrsc.org This reaction is catalyzed by a PLP-dependent aminotransferase, which utilizes L-glutamine as the amino donor. rsc.orguniprot.org In Bacillus circulans, the gene btrR encodes the protein responsible for this transamination. rsc.org Similarly, in neomycin biosynthesis by Streptomyces fradiae, the enzyme Neo6 (homologous to KanB) catalyzes this step. jmb.or.kr

3-Amino-2,3-dideoxy-scyllo-inosose (Amino-DOI or Keto-2-DOIA)

The subsequent intermediate in the pathway is 3-amino-2,3-dideoxy-scyllo-inosose, also referred to as amino-DOI or keto-2-DOIA. nih.govebi.ac.uk This compound is generated through the oxidation of 2-deoxy-scyllo-inosamine (DOIA). nih.gov In Streptomyces fradiae, the enzyme NeoA, characterized as a 2-deoxy-scyllo-inosamine dehydrogenase, catalyzes this oxidation using NAD(P)+ as a cofactor. nih.govuniprot.org In the butirosin (B1197908) producer Bacillus circulans, a different type of enzyme, BtrN, which is a radical S-adenosyl-L-methionine (SAM) enzyme, performs this oxidation. pnas.orgduke.edu Amino-DOI is then further transaminated to yield the final product, 2-deoxystreptamine. nih.govuniprot.org This second transamination is also catalyzed by the same L-glutamine-dependent aminotransferase (like NeoB/Neo6 or KanB) that converts DOI to DOIA. nih.govuniprot.org

Table of Enzymes and Intermediates in 2-Deoxystreptamine Biosynthesis

| Precursor/Intermediate | Enzyme | Product |

|---|---|---|

| D-Glucose | Polyphosphate Glucokinase | D-Glucose-6-Phosphate |

| D-Glucose-6-Phosphate | 2-Deoxy-scyllo-inosose Synthase (DOIS) | 2-Deoxy-scyllo-inosose (DOI) |

| 2-Deoxy-scyllo-inosose (DOI) | L-glutamine:2-deoxy-scyllo-inosose aminotransferase | 2-Deoxy-scyllo-inosamine (DOIA) |

| 2-Deoxy-scyllo-inosamine (DOIA) | 2-Deoxy-scyllo-inosamine Dehydrogenase | 3-Amino-2,3-dideoxy-scyllo-inosose (Amino-DOI) |

Table of Chemical Compounds

| Compound Name |

|---|

| 2-Deoxystreptamine |

| D-Glucose-6-Phosphate |

| Polyphosphate |

| 2-Deoxy-scyllo-inosose |

| D-Glucose |

| 2-Deoxy-scyllo-inosamine |

| 3-Amino-2,3-dideoxy-scyllo-inosose |

| L-glutamine |

| NAD+ |

| NAD(P)+ |

| S-adenosyl-L-methionine |

| Dehydroquinate |

| Butirosin |

| Gentamicin (B1671437) |

| Kanamycin (B1662678) |

| Tobramycin (B1681333) |

| Neomycin |

| Paromomycin |

| Ribostamycin (B1201364) |

| Streptomycin (B1217042) |

| Spectinomycin |

| Fortimicin |

| Kasugamycin |

| Hygromycin A |

| Amikacin |

| Netilmycin |

| Sisomicin |

| Verdamicin |

| Sagamicin |

| Lividomycin |

| Xylostasin |

| Catechol |

| Pyridoxal (B1214274) 5'-phosphate |

| 2-oxoglutaramate |

| 5'-deoxyadenosine |

| Methionine |

| myo-Inositol |

| UDP-GlcNAc |

| 2'-N-acetylparomamine |

| TDP-D-glucosamine |

| Streptidine |

| UDP-ManNAc |

| Glycine |

| D-chiro-inositol |

| Rifamycin |

| Chitinase 3-like-1 |

| ATP |

| ADP |

| AMP |

| GTP |

| UTP |

| CTP |

| Pyrophosphate |

| Creatine phosphate |

Enzymatic Machinery Governing 2 Deoxystreptamine Biosynthesis from Phosphorylated Substrates

2-Deoxy-scyllo-inosose (B3429959) Synthase (DOIS)

2-Deoxy-scyllo-inosose synthase (DOIS), also known by gene names such as btrC, neoC, and kanC, is a crucial enzyme that catalyzes the first committed step in the biosynthesis of 2-deoxystreptamine (B1221613). frontiersin.orguniprot.orgqmul.ac.ukuniprot.org It facilitates the intricate carbocyclization of D-glucose-6-phosphate (G6P) to form 2-deoxy-scyllo-inosose (DOI). jst.go.jpnih.govtandfonline.comresearchgate.net This enzyme is found in various aminoglycoside-producing bacteria, including Bacillus circulans (butirosin), Micromonospora echinospora (gentamicin), and Streptomyces kanamyceticus (kanamycin). jst.go.jpfrontiersin.org

Catalytic Mechanism and Substrate Specificity for Phosphorylated Sugars

The catalytic mechanism of DOIS is a complex, multi-step process that transforms a phosphorylated sugar into a carbocycle. nih.govnih.gov The reaction is initiated by the oxidation of the C4-hydroxyl group of D-glucose-6-phosphate (G6P), which increases the acidity at the C5 position. scispace.com This is followed by a β-elimination of the phosphate (B84403) group from C6, a step facilitated by a conserved glutamate (B1630785) residue acting as a base to abstract a proton from C5. scispace.com The proposed mechanism further involves carbonyl reduction, ring opening, and an intramolecular aldol (B89426) condensation that proceeds via a boat conformation to form the final product, 2-deoxy-scyllo-inosose (DOI). researchgate.netnih.gov

DOIS exhibits specificity for phosphorylated sugars. Its primary substrate is D-glucose-6-phosphate. scispace.comnih.gov Studies on substrate analogs have provided deeper insights into its mechanism. For instance, DOIS can utilize 2-deoxy- and 3-deoxy-G-6-P as substrates, converting them into corresponding dideoxy-scyllo-inosose products. tandfonline.com However, 4-deoxy-G-6-P is not a substrate for cyclization, a finding that strongly supports the proposed mechanism involving initial oxidation at the C-4 position of the G6P substrate. tandfonline.com

The broader family of sugar phosphate cyclases, to which DOIS belongs, shows varied substrate specificities for different phosphorylated sugars like 3-deoxy-arabino-heptulosonate 7-phosphate (for DHQS) and sedoheptulose (B1238255) 7-phosphate (for 2-epi-5-epi-valiolone (B1265091) synthase). scispace.com

| Substrate | Enzyme | Product |

| D-glucose 6-phosphate | 2-Deoxy-scyllo-inosose synthase (DOIS) | 2-deoxy-scyllo-inosose |

| 2-deoxy-D-glucose 6-phosphate | 2-Deoxy-scyllo-inosose synthase (DOIS) | Dideoxy-scyllo-inosose |

| 3-deoxy-D-glucose 6-phosphate | 2-Deoxy-scyllo-inosose synthase (DOIS) | Dideoxy-scyllo-inosose |

| 4-deoxy-D-glucose 6-phosphate | 2-Deoxy-scyllo-inosose synthase (DOIS) | No cyclization |

Enzyme Kinetics and Thermodynamically Driven Reactions

The study of enzyme kinetics provides crucial insights into the rates of enzyme-catalyzed reactions and the factors that influence them. numberanalytics.com For DOIS, as with many enzymes, the reaction rate is influenced by factors such as substrate concentration. slideshare.net The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the reaction rate and substrate concentration. bu.edu

Thermodynamics plays a vital role in understanding the energy changes and spontaneity of enzyme-catalyzed reactions. numberanalytics.comkhanacademy.org The Gibbs free energy change (ΔG) determines whether a reaction will proceed spontaneously. numberanalytics.com While kinetics deals with the rate of reaction, thermodynamics governs the direction and extent of the reaction. khanacademy.orgnih.gov The reaction catalyzed by DOIS is a thermodynamically driven process, leading to the formation of the stable carbocyclic product. The intricate multi-step reaction is ultimately favorable, allowing for the efficient conversion of G6P to DOI.

Structural Analysis of DOIS in Complex with Phosphorylated Substrate Analogs and Cofactors

Crystal structure analysis of DOIS from Bacillus circulans in complex with a substrate analog inhibitor, carbaglucose-6-phosphate (CG6P), NAD+, and Co²⁺ has provided significant structural insights into its reaction mechanism. nih.govnih.gov The structure reveals that the active site is located between the N-terminal and C-terminal domains. nih.gov

Within the active site, the inhibitor coordinates with a cobalt ion. nih.gov The enzyme forms a homodimer, and interestingly, the two active sites within the dimer can exhibit different states. researchgate.netnih.gov In one observed case, one active site contained a dephosphorylated compound derived from the inhibitor, while the other active site held the unchanged inhibitor. researchgate.net These structural studies have been crucial in proposing that the phosphate elimination step proceeds through a syn-elimination mechanism and that the subsequent aldol condensation occurs via a boat-shaped conformation of the substrate. researchgate.net

| Component | Location/Interaction |

| Active Site | Between N-terminal and C-terminal domains |

| Substrate Analog (CG6P) | Binds in the active site, coordinates with Co²⁺ |

| Cofactors (NAD+, Co²⁺) | Bind within the active site |

| Dimer Interface | Well-conserved, suggesting the dimer is the physiological form |

Cofactor Requirements and Metal Ion Dependencies (e.g., NAD+, Co2+)

DOIS requires specific cofactors and metal ions for its catalytic activity. qmul.ac.uk Nicotinamide adenine (B156593) dinucleotide (NAD+) is an essential cofactor that is transiently reduced to NADH during the reaction cycle. qmul.ac.ukscispace.comnih.gov NAD+ facilitates the initial oxidation of the substrate's alcohol group. nih.govnih.gov

In addition to NAD+, DOIS activity is dependent on the presence of a divalent metal ion, specifically cobalt (Co²⁺). jmb.or.krnih.govqmul.ac.uk The cobalt ion is coordinated within the active site and plays a crucial role in the catalytic mechanism. nih.gov While other sugar phosphate cyclases may use zinc (Zn²⁺), Co²⁺ is specifically required for DOIS. nih.gov

Evolutionary and Mechanistic Comparison with Dehydroquinate Synthase (DHQS)

DOIS is part of the sugar phosphate cyclase (SPC) superfamily and shares significant sequence and structural homology with 3-dehydroquinate (B1236863) synthase (DHQS). scispace.comnih.govnih.gov DHQS is an enzyme involved in the shikimate pathway, where it catalyzes the conversion of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) to dehydroquinate. nih.govresearchgate.netebi.ac.uk

Both DOIS and DHQS catalyze complex cyclization reactions involving multiple steps within a single active site. nih.govebi.ac.uk The reaction mechanisms share similarities, including an initial NAD⁺-dependent oxidation of an alcohol group. nih.gov However, there are also significant dissimilarities. A key difference lies in the stereochemistry of the phosphate elimination reaction and the subsequent cyclization. nih.govresearchgate.net Furthermore, the active site of DOIS contains specific residues, such as Glu243, that are not present in DHQS and contribute to the distinct reaction mechanism. researchgate.net While DHQS catalyzes an anti-elimination of phosphate, DOIS is proposed to proceed via a syn-elimination. researchgate.net

| Feature | 2-Deoxy-scyllo-inosose Synthase (DOIS) | Dehydroquinate Synthase (DHQS) |

| Substrate | D-glucose-6-phosphate | 3-deoxy-D-arabino-heptulosonate-7-phosphate |

| Product | 2-deoxy-scyllo-inosose | Dehydroquinate |

| Pathway | Aminoglycoside biosynthesis | Shikimate pathway |

| Phosphate Elimination | syn-elimination (proposed) | anti-elimination |

| Key Active Site Residue | Glu243 | - |

| Metal Cofactor | Co²⁺ | Zn²⁺ |

Role of Associated Non-Catalytic Proteins in Enzyme Stability and Function

In some bacteria, such as Bacillus circulans, the DOIS enzyme (BtrC) is associated with a smaller, non-catalytic 20-kDa protein subunit (BtrC2). researchgate.netnih.gov This subunit is encoded by the btrC2 gene and shows sequence similarity to the HisH protein, an amidotransferase subunit of imidazole (B134444) glycerol (B35011) phosphate synthase. nih.gov Studies have shown that this associated protein is important for the stability and function of the DOIS enzyme complex. qmul.ac.uk The formation of this heterodimeric complex appears to stabilize the catalytic subunit, ensuring its proper function in the biosynthesis of butirosin (B1197908) antibiotics. qmul.ac.uknih.gov

L-Glutamine:2-Deoxy-scyllo-inosose Aminotransferase (e.g., NeoB, KanB)

A crucial step in the biosynthesis of 2-deoxystreptamine is the introduction of amino groups, a function carried out by L-glutamine:2-deoxy-scyllo-inosose aminotransferases. These enzymes, exemplified by NeoB from the neomycin producer Streptomyces fradiae and KanB from the kanamycin (B1662678) producer Streptomyces kanamyceticus, are bifunctional, catalyzing two separate transamination reactions. nih.govuniprot.orguniprot.org They utilize L-glutamine as the primary amino donor. nih.govjst.go.jp

The biosynthesis of 2-deoxystreptamine from 2-deoxy-scyllo-inosose requires two transamination steps. pnas.org The L-glutamine:2-deoxy-scyllo-inosose aminotransferase first catalyzes the amination of 2-deoxy-scyllo-inosose (2-DOI) to form 2-deoxy-scyllo-inosamine (B1216308) (2-DOIA). uniprot.orguniprot.org In the second reaction, the same enzyme facilitates the transamination of 3-amino-2,3-dideoxy-scyllo-inosose to yield the final product, 2-deoxystreptamine. uniprot.orgkegg.jp Studies with extracts from Streptomyces fradiae have demonstrated that glutamine is an effective amino donor for both of these transamination reactions. nih.govjst.go.jp While it was initially questioned whether one or multiple enzymes were responsible, subsequent research involving the purification and characterization of the aminotransferase from Micromonospora purpurea confirmed that a single enzyme catalyzes both steps in 2-deoxystreptamine formation. capes.gov.br

The catalytic activity of L-glutamine:2-deoxy-scyllo-inosose aminotransferases is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6. uniprot.orgwikipedia.org PLP is a versatile coenzyme involved in a wide array of enzymatic reactions, particularly in the metabolism of amino acids. pnas.orgmdpi.com In the context of 2-deoxystreptamine biosynthesis, PLP facilitates the transfer of an amino group from L-glutamine to the cyclitol substrate. wikipedia.org The process involves the formation of a Schiff base intermediate between the PLP cofactor and the amino acid substrate. mdpi.com The structural similarity of these aminotransferases to the aspartate aminotransferase family has been noted, highlighting a common evolutionary origin for PLP-dependent enzymes. nih.govnih.gov

Enzyme promiscuity refers to the ability of an enzyme to catalyze secondary, often physiologically irrelevant, reactions. researchgate.net This characteristic is a key driver of enzyme evolution and can be exploited for the generation of novel compounds. researchgate.netnih.gov L-glutamine:2-deoxy-scyllo-inosose aminotransferases, such as KanB, exhibit a degree of substrate promiscuity. While their primary role is in 2-deoxystreptamine biosynthesis, they can accept other substrates, a feature that can be leveraged through enzyme engineering. By introducing mutations at the enzyme's binding site or altering its structure, it is possible to modify its substrate specificity. researchgate.net This approach opens avenues for the "mutational biosynthesis" or "directed precursor biosynthesis" of new aminoglycoside derivatives with potentially improved therapeutic properties. researchgate.net For instance, the broad substrate tolerance of these enzymes could be harnessed to create a diverse library of modified 2-deoxystreptamine analogues. nih.gov

Pyridoxal 5'-Phosphate (PLP) Dependence

2-Deoxy-scyllo-inosamine Dehydrogenase (e.g., NeoA, GacH, ParE)

Following the initial transamination, the intermediate 2-deoxy-scyllo-inosamine undergoes an oxidation step catalyzed by 2-deoxy-scyllo-inosamine dehydrogenase. nih.govkoreascience.kr This enzyme class includes NeoA (also known as Neo5) from the neomycin biosynthetic pathway, GacH from the gentamicin (B1671437) pathway, and ParE, which is a type IIA topoisomerase involved in DNA replication and repair and serves as a target for antibacterial agents. pnas.orgkoreascience.krnih.gov These dehydrogenases are crucial for the formation of the keto-intermediate that precedes the second amination step. pnas.org

The oxidation of 2-deoxy-scyllo-inosamine is a dehydrogenation reaction that depends on the cofactors NAD+ or NADP+. uniprot.orga2bchem.com The enzyme catalyzes the transfer of a hydride ion from the aminocyclitol substrate to the cofactor, resulting in the formation of 3-amino-2,3-dideoxy-scyllo-inosose and NADH or NADPH. uniprot.org The stimulation of this conversion by NAD+ has been observed in cell-free extracts of Streptomyces fradiae. nih.govjst.go.jp These dehydrogenases belong to the medium-chain dehydrogenase/reductase (MDR) superfamily, a large and diverse group of enzymes. nih.gov

Many 2-deoxy-scyllo-inosamine dehydrogenases are metalloproteins, requiring a zinc ion for their catalytic activity. uniprot.orgcathdb.info Sequence alignments of these enzymes, such as RbmC, Neo5, and KanK, reveal conserved residues responsible for coordinating both a catalytic zinc ion and a structural zinc ion. researchgate.net The catalytic zinc ion is typically coordinated by histidine and glutamic acid residues, while the structural zinc ion is coordinated by cysteine residues. researchgate.net These zinc ions play a critical role in the enzyme's structure and function, facilitating the redox reaction. However, it is noteworthy that some dehydrogenases involved in similar pathways, like BtrN from the butirosin producer Bacillus circulans, utilize a radical S-adenosyl methionine (SAM) mechanism for dehydrogenation and lack these zinc-binding motifs. researchgate.net

Data Tables

Table 1: Key Enzymes in 2-Deoxystreptamine Biosynthesis

| Enzyme | Gene Example(s) | Function | Cofactor(s) |

|---|---|---|---|

| L-Glutamine:2-Deoxy-scyllo-inosose Aminotransferase | NeoB, KanB | Catalyzes two transamination steps | Pyridoxal 5'-phosphate (PLP), L-glutamine |

Table 2: Reactions in 2-Deoxystreptamine Biosynthesis

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | 2-Deoxy-scyllo-inosose | L-Glutamine:2-Deoxy-scyllo-inosose Aminotransferase | 2-Deoxy-scyllo-inosamine |

| 2 | 2-Deoxy-scyllo-inosamine | 2-Deoxy-scyllo-inosamine Dehydrogenase | 3-Amino-2,3-dideoxy-scyllo-inosose |

NAD(P)+ Dependent Oxidation of Aminocyclitol Intermediates

Other Biosynthesis-Related Enzymes and Their Functional Characterization

Beyond the core enzymatic triad (B1167595) responsible for the conversion of D-glucose-6-phosphate to 2-deoxystreptamine (DOS), a number of other enzymes play crucial, albeit sometimes ancillary or parallel, roles in the biosynthesis of DOS-containing aminoglycosides. The functional characterization of these enzymes, often from different antibiotic-producing organisms, provides deeper insight into the intricate biochemical logic governing the formation and modification of the central aminocyclitol ring. These enzymes are involved in various steps, including the generation of precursors, modification of intermediates, and in some cases, offering alternative catalytic strategies.

In the gentamicin biosynthetic pathway, for instance, a key dideoxygenation process involves enzymes that act on phosphorylated intermediates downstream of the initial DOS formation. The enzyme GenP is a kinase that specifically phosphorylates the hydroxyl groups of gentamicin intermediates JI-20A and JI-20Ba. biorxiv.org This phosphorylation is a prerequisite for the subsequent action of two pyridoxal 5'-phosphate (PLP)-dependent enzymes, GenB3 and GenB4. biorxiv.org GenB3 catalyzes the elimination of both a water molecule and the newly added phosphate group, while GenB4 is responsible for double bond migration. biorxiv.org This sequence of reactions ultimately leads to the formation of the gentamicin C complex, which lacks the 3' and 4' hydroxyl groups, a feature crucial for its antibiotic activity. biorxiv.org

The functional diversity of these related enzymes is significant. For example, the aminotransferase BtrS from the butirosin producer Bacillus circulans is a doubly functional enzyme. acs.org It is involved in both of the transamination steps required for DOS biosynthesis. acs.org This dual function, confirmed through gene disruption studies and analysis of reaction products, showcases an elegant enzymatic economy within the pathway. acs.org

Detailed research findings on some of these enzymes are summarized in the tables below, illustrating their specific roles and characteristics.

Table 1: Characterized Enzymes Related to 2-Deoxystreptamine Biosynthesis

| Enzyme Name | Gene Name | Source Organism | Substrate(s) | Product(s) | Function | Citation |

|---|---|---|---|---|---|---|

| 2-deoxy-scyllo-inosamine dehydrogenase | NeoA | Streptomyces fradiae | 2-deoxy-scyllo-inosamine (DOIA), NAD(P)+ | 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI) | Oxidation of DOIA | nih.gov |

| L-glutamine:2-deoxy-scyllo-inosose aminotransferase | NeoB (Neo6) | Streptomyces fradiae | 3-amino-2,3-dideoxy-scyllo-inosose, L-glutamine | 2-deoxystreptamine (DOS) | Second transamination to form DOS | nih.gov |

| Aminotransferase | BtrS | Bacillus circulans | 2-deoxy-scyllo-inosose (DOI), L-glutamine; 3-amino-DOI, L-glutamine | 2-deoxy-scyllo-inosamine (DOIA); 2-deoxystreptamine (DOS) | Catalyzes both the first and second transamination steps | acs.org |

| Kinase | GenP | Micromonospora echinospora | Gentamicin intermediates (JI-20A, JI-20Ba) | Phosphorylated gentamicin intermediates | Phosphorylation enabling subsequent dideoxygenation | biorxiv.org |

| PLP-dependent enzyme | GenB3 | Micromonospora echinospora | Phosphorylated gentamicin intermediates | Intermediates with 3',4' and 5',6' double bonds | Elimination of water and phosphate | biorxiv.org |

| PLP-dependent enzyme | GenB4 | Micromonospora echinospora | Intermediates from GenB3 reaction | C1a and C2a (gentamicin components) | Double bond migration | biorxiv.org |

Table 2: Research Findings on Enzyme Homology in 2-Deoxystreptamine Biosynthesis

| Enzyme from S. fradiae (Neomycin) | Homologous Enzyme | Source Organism (Antibiotic) | Amino Acid Identity (%) | Function | Citation |

|---|---|---|---|---|---|

| Neo7 (DOIS) | BtrC | Bacillus circulans (Butirosin) | High | 2-deoxy-scyllo-inosose synthase | jmb.or.kr |

| Neo6 (Aminotransferase) | RbmB | Ribostamycin (B1201364) producer | 88 | Aminotransferase | jmb.or.kr |

| Neo6 (Aminotransferase) | TbmB | Tobramycin (B1681333) producer | 71 | Aminotransferase | jmb.or.kr |

| Neo6 (Aminotransferase) | KanB | Streptomyces kanamyceticus (Kanamycin) | 66 | Aminotransferase | jmb.or.kr |

| Neo6 (Aminotransferase) | GtmB | Gentamicin producer | 60 | Aminotransferase | jmb.or.kr |

| Neo5 (Dehydrogenase) | RbmC | Ribostamycin producer | 90 | Dehydrogenase | jmb.or.kr |

| Neo5 (Dehydrogenase) | TacD | Tobramycin producer | 68 | Dehydrogenase | jmb.or.kr |

| Neo5 (Dehydrogenase) | KanK | Streptomyces kanamyceticus (Kanamycin) | 66 | Dehydrogenase | jmb.or.kr |

| Neo5 (Dehydrogenase) | GacH | Gentamicin producer | 48 | Dehydrogenase | jmb.or.kr |

Genetic Basis and Regulation of 2 Deoxystreptamine Biosynthesis

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes responsible for 2-DOS biosynthesis are typically found clustered together on the chromosome of producing microorganisms, which are primarily from the actinomycetes group of bacteria, as well as some non-actinomycete bacteria like Bacillus circulans. rsc.orgmdpi.com These BGCs encode the enzymes required for the conversion of a primary metabolite, typically glucose-6-phosphate, into 2-DOS, along with regulatory proteins and sometimes resistance genes. researchgate.netpnas.org

Genomic Organization and Gene Homology

The organization of 2-DOS biosynthetic genes within a cluster can vary between different aminoglycoside-producing organisms. jmb.or.kr However, a core set of homologous genes encoding the key enzymatic steps is generally conserved. For instance, the BGCs for neomycin, butirosin (B1197908), gentamicin (B1671437), tobramycin (B1681333), and kanamycin (B1662678) all contain genes with significant protein sequence similarity. rsc.org

In Streptomyces fradiae, the producer of neomycin, the neo gene cluster contains 21 putative open reading frames (ORFs). rsc.org Three of these, neo5, neo6, and neo7, are directly involved in 2-DOS synthesis. jmb.or.kr Similarly, the gentamicin BGC in Micromonospora echinospora contains the gtmA, gtmB, gtmC, and gtmD genes, which are putative 2-DOS biosynthetic genes. researchgate.net The butirosin BGC from Bacillus circulans also harbors homologous genes, such as btrC, btrS (or btrR), and btrE. jmb.or.kr

Comparative analysis of these clusters reveals interesting patterns. The organization of ORFs for the 2-deoxy-scyllo-inosose (B3429959) synthase (DOIS), L-glutamine:2-deoxy-scyllo-inosose aminotransferase (GIA), and dehydrogenase enzymes is nearly identical in the producers of tobramycin and kanamycin, both of which are 4,6-disubstituted aminoglycosides produced by Streptomyces. In contrast, the arrangement of these genes in the gentamicin cluster from Micromonospora differs, reflecting the different producing organism. jmb.or.kr The butirosin cluster from Bacillus also shows a different organization and lower amino acid sequence homology compared to the Streptomyces-derived clusters. jmb.or.kr

| Gene Cluster | Producing Organism | Key 2-DOS Biosynthesis Genes |

| Neomycin (neo) | Streptomyces fradiae | neo5, neo6, neo7 |

| Gentamicin (gtm) | Micromonospora echinospora | gtmA, gtmB, gtmC, gtmD |

| Butirosin (btr) | Bacillus circulans | btrC, btrS (or btrR), btrE |

| Tobramycin (tbm) | Streptomyces tenebrarius | Homologs to neo genes |

| Kanamycin (kan) | Streptomyces kanamyceticus | Homologs to neo genes |

Promoter Regions and Regulatory Elements

The expression of biosynthetic genes is controlled by promoter regions, which are DNA sequences that initiate transcription. addgene.orgnumberanalytics.combibliotekanauki.pl These regions contain binding sites for RNA polymerase and regulatory proteins called transcription factors. bibliotekanauki.plmdpi.com In bacteria, promoters often have conserved sequences at the -10 and -35 positions relative to the transcription start site. wikipedia.org

In the context of 2-DOS and aminoglycoside biosynthesis, specific regulatory elements within the BGCs control the timing and level of antibiotic production. For example, in the neomycin gene cluster, a transcriptional repressor called NeoI has been identified. researchgate.net NeoI binds to a specific promoter region between the neoE and neoI genes, which contains a conserved nucleotide sequence (5′-CVHYMRCHDKAGYGGACR-3′). researchgate.net This binding represses the biosynthesis of neomycin. researchgate.net Homologs of neoI are found in the BGCs of several other 2-DOS-containing aminoglycosides, suggesting a widespread and conserved regulatory mechanism. researchgate.net

Molecular Genetic Manipulations for Pathway Elucidation

Our understanding of the 2-DOS biosynthetic pathway has been significantly advanced through molecular genetic techniques. These approaches allow researchers to dissect the function of individual genes and enzymes. nih.gov

Gene Disruption and Complementation Studies

Gene disruption, or "knock-out" experiments, involve inactivating a specific gene to observe the effect on antibiotic production. tandfonline.com For instance, disruption of the btrD gene in the butirosin producer Bacillus circulans blocked the formation of the antibiotic. psu.edu Production could be restored by adding an intermediate of the pathway, paromamine, to the growth medium, but not by adding earlier precursors, thus pinpointing the function of the BtrD enzyme. psu.edu

Similarly, creating a knock-out mutant of the ribE gene in the ribostamycin (B1201364) producer Streptomyces ribosidificus resulted in a loss of antibiotic production. who.int When the ribE gene was reintroduced into the mutant on a plasmid (complementation), ribostamycin production was restored, confirming the essential role of the RibE protein in the biosynthetic pathway. who.int Disruption of the neoI gene in S. fradiae led to a 50% increase in neomycin yield, demonstrating its role as a repressor. researchgate.net

Heterologous Expression of 2-Deoxystreptamine (B1221613) Biosynthetic Genes

Heterologous expression involves introducing genes from one organism into a different, often non-producing, host. researchgate.netjmb.or.kr This technique is particularly useful for studying pathways from organisms that are difficult to manipulate genetically. pnas.orgnih.gov

The minimal set of genes required for 2-DOS biosynthesis has been identified through heterologous expression. For example, the gtmB-gtmA-gacH gene set from the gentamicin cluster of M. echinospora was expressed in the non-aminoglycoside producer Streptomyces venezuelae, resulting in the production of 2-DOS. pnas.orgnih.gov In another study, three genes from the neomycin cluster, neo7, neo6, and neo5, were successfully expressed in S. venezuelae, also leading to 2-DOS production. jmb.or.kr This was the first demonstration of in vivo heterologous production of 2-DOS using biosynthetic genes. jmb.or.kr

Furthermore, the individual enzymes of the pathway have been characterized by expressing their corresponding genes in Escherichia coli. The gtmA gene from the gentamicin cluster was expressed in E. coli, and the purified GtmA protein was shown to convert glucose-6-phosphate to 2-deoxy-scyllo-inosose, a key step in 2-DOS biosynthesis. researchgate.net

| Gene(s) Expressed | Original Organism | Heterologous Host | Product |

| neo7, neo6, neo5 | Streptomyces fradiae | Streptomyces venezuelae | 2-Deoxystreptamine |

| gtmB, gtmA, gacH | Micromonospora echinospora | Streptomyces venezuelae | 2-Deoxystreptamine |

| gtmA | Micromonospora echinospora | Escherichia coli | 2-deoxy-scyllo-inosose |

| alloH | Streptoalloteichus hindustanus | E. coli | 2-deoxy-scyllo-inosose |

Transcriptional and Post-Translational Regulation of Pathway Enzymes

The activity of the 2-DOS biosynthetic pathway is regulated at multiple levels, including the transcription of genes and the post-translational modification of the resulting enzymes. mdpi.comwhiterose.ac.uk Transcriptional regulation, as discussed with the NeoI repressor, controls the amount of enzyme produced. mdpi.comresearchgate.net

Post-translational modifications are chemical changes made to a protein after it has been synthesized, which can alter its activity, stability, or localization. nih.govyoutube.com In bacteria, phosphorylation is a common post-translational modification that can activate or inactivate enzymes. mdpi.com While specific examples of post-translational regulation of 2-DOS biosynthetic enzymes are not extensively detailed in the provided context, it is a known mechanism for controlling metabolic pathways in actinomycetes. mdpi.com For example, the activity of enzymes in other secondary metabolite pathways, such as those for erythromycin, is regulated by acylation, a type of post-translational modification. mdpi.com These regulatory mechanisms allow the cell to finely tune the production of antibiotics in response to environmental cues and its own metabolic state. whiterose.ac.uknih.gov

Advanced Methodologies in 2 Deoxystreptamine Pathway Research

Enzymatic Synthesis and Characterization of Phosphorylated Intermediates

The biosynthesis of 2-deoxystreptamine (B1221613) involves a series of enzymatic reactions, with phosphorylated intermediates playing a crucial role. A key initial step is the conversion of D-glucose-6-phosphate (G6P) to 2-deoxy-scyllo-inosose (B3429959) (DOI), a reaction catalyzed by 2-deoxy-scyllo-inosose synthase (DOIS). jst.go.jpnih.gov The characterization of these phosphorylated intermediates is fundamental to understanding the pathway.

Researchers have successfully demonstrated the enzymatic synthesis of 2-deoxystreptamine from deoxyinosose using cell-free extracts from Streptomyces fradiae. nih.gov This process involves a sequence of reactions including amination and dehydrogenation. nih.govjst.go.jp One notable enzyme, an O-phosphotransferase named Hyg21 from Streptomyces hygroscopicus, has been identified to catalyze the phosphorylation of hygromycin A at the 2''-hydroxyl group. nih.gov This phosphorylation renders the antibiotic inactive, suggesting a self-resistance mechanism in the producing organism. nih.gov

In the gentamicin (B1671437) biosynthetic pathway, the enzyme GenP, an aminoglycoside phosphotransferase, initiates the C-3',4'-dideoxygenation process by phosphorylating the C-3'-OH group of pathway intermediates like JI-20A, JI-20Ba, and JI-20B. nih.gov The resulting monophosphorylated products have been confirmed through ESI-MS and NMR analysis. nih.gov

Table 1: Key Enzymes and Their Roles in the Synthesis of Phosphorylated Intermediates

| Enzyme | Source Organism | Substrate(s) | Product(s) | Function |

| 2-deoxy-scyllo-inosose synthase (DOIS) | Bacillus circulans | D-glucose-6-phosphate | 2-deoxy-scyllo-inosose | Initial carbocycle formation jst.go.jpnih.gov |

| Aminotransferase | Streptomyces fradiae | Deoxyinosose, L-glutamine | Deoxyinosamine | Amination nih.govjst.go.jp |

| Deoxyinosamine dehydrogenase | Streptomyces fradiae | Deoxyinosamine, NAD+ | Aminodeoxyinosose | Dehydrogenation nih.govjst.go.jp |

| Hyg21 (O-phosphotransferase) | Streptomyces hygroscopicus | Hygromycin A, ATP | 2''-O-phosphoryl-hygromycin A | Self-resistance nih.gov |

| GenP (Aminoglycoside phosphotransferase) | Micromonospora echinospora | JI-20A, JI-20Ba, JI-20B | 3'-O-phosphorylated intermediates | Initiates dideoxygenation nih.gov |

Chemo-Enzymatic Approaches for Intermediate Production

Chemo-enzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions, offering an efficient way to produce pathway intermediates and novel aminoglycoside derivatives. rsc.orgrsc.org This approach is particularly valuable for generating compounds that are difficult to obtain through total chemical synthesis or direct fermentation. rsc.orgnih.gov

A notable example is the two-step chemo-enzymatic route to regioselectively modify the C-6' position of aminoglycosides. rsc.org This method utilizes a transaminase enzyme to create an aldehyde at the C-6' position, which can then be selectively modified through chemical reactions like reductive amination. rsc.org This strategy has been used to synthesize novel 6'-gentamicin C1a analogues. rsc.org

Another successful chemo-enzymatic approach involves the one-pot synthesis of 2-deoxy-scyllo-inosose (DOI) from D-glucose and polyphosphate. nih.govscispace.com This system employs a polyphosphate glucokinase (PPGK) to produce glucose-6-phosphate (G6P) from glucose, which is then converted to DOI by 2-deoxy-scyllo-inosose synthase (DOIS). nih.govscispace.com This method provides a sustainable and efficient route to a key intermediate in the 2-deoxystreptamine pathway. nih.govscispace.com

These hybrid strategies not only facilitate the production of known intermediates but also open avenues for creating novel aminoglycoside structures with potentially improved therapeutic properties. rsc.orgrsc.org

Spectroscopic and Chromatographic Methods for Pathway Analysis (e.g., LC/MS, NMR, HPLC-ESI-MS/MS)

A suite of powerful analytical techniques is indispensable for the detailed analysis of the 2-deoxystreptamine biosynthetic pathway. These methods allow for the identification, quantification, and structural elucidation of intermediates and final products.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are cornerstone techniques for this research. nih.gov They are used to detect and identify known and unknown compounds in complex mixtures, such as fermentation broths. core.ac.ukmdpi.com For instance, LC-MS analysis of culture filtrates from Streptoalloteichus tenebrarius identified major mass peaks corresponding to tobramycin (B1681333) and its derivatives. mdpi.com High-performance liquid chromatography with evaporative light-scattering detection (HPLC-ELSD) has been instrumental in monitoring the conversion of substrates by enzymes like GenP in the gentamicin pathway. nih.gov Furthermore, HPLC-ESI-MS/MS has been employed to characterize a wide range of nebramycin (B1172076) factors from bacterial fermentation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. nih.gov Multinuclear NMR, including 1H, 13C, and 15N NMR, has been used to unambiguously determine the individual pKa values of the amino groups in 2-deoxystreptamine and related aminoglycosides. nih.gov 1H and 13C NMR, along with techniques like HHCOSY and 31P NMR, were crucial in confirming the structure of phosphorylated intermediates in the gentamicin pathway. nih.gov

Thin-Layer Chromatography (TLC) is a simpler but effective method for initial confirmation of product formation in engineered strains. nih.gov

These analytical methods, often used in combination, provide a comprehensive picture of the metabolic processes involved in 2-deoxystreptamine biosynthesis.

Table 2: Application of Spectroscopic and Chromatographic Methods

| Method | Application | Reference(s) |

| LC-MS / LC-MS/MS | Identification of aminoglycosides and impurities in fermentation broths. | core.ac.ukmdpi.commdpi.com |

| HPLC-ESI-MS/MS | Characterization of nebramycin factors. | researchgate.net |

| HPLC-ELSD | Monitoring enzymatic reactions. | nih.gov |

| NMR (1H, 13C, 15N, 31P) | Structural elucidation and determination of pKa values. | nih.govnih.gov |

| TLC | Initial confirmation of product formation. | nih.gov |

Protein Purification and Biochemical Characterization of Enzymes

Understanding the function of individual enzymes in the 2-deoxystreptamine pathway requires their purification and detailed biochemical characterization. This involves isolating the enzyme of interest from a complex mixture of cellular proteins and then studying its catalytic properties.

A critical enzyme, 2-deoxy-scyllo-inosose synthase from Bacillus circulans, was purified to electrophoretic homogeneity. jst.go.jp This allowed for the determination of its kinetic parameters, such as the Km for its substrate D-glucose-6-phosphate, and its requirement for the cofactor Co2+. jst.go.jp

In Streptomyces fradiae, enzymes involved in the later steps of 2-deoxystreptamine biosynthesis have been separated and characterized using techniques like DEAE-Sepharose CL-6B ion-exchange chromatography. nih.gov This led to the identification of an aminotransferase and a deoxyinosamine dehydrogenase, and the estimation of the aminotransferase's molecular weight. nih.gov

Metabolic Engineering and Synthetic Biology Strategies for Enhanced Biosynthesis

Metabolic engineering and synthetic biology offer powerful tools to manipulate and optimize the biosynthesis of 2-deoxystreptamine and its derivatives. rsc.orgresearchgate.net These approaches involve the rational design and construction of new biological parts, devices, and systems, or the re-design of existing, natural biological systems for useful purposes. ecronicon.net

One key strategy is the heterologous expression of biosynthetic genes in a well-characterized host organism. jmb.or.kr For example, the genes responsible for 2-deoxystreptamine production from the neomycin gene cluster (neo7, neo6, and neo5) were cloned into an expression vector and successfully expressed in the non-aminoglycoside-producing host Streptomyces venezuelae. jmb.or.kr

A significant enhancement in the production of 2-deoxy-scyllo-inosose (DOI) was achieved by metabolically engineering Bacillus subtilis. nih.govfrontiersin.org This involved disrupting competing pathways by knocking out the genes pgi (glucose-6-phosphate isomerase) and pgcA (phosphoglucomutase), thereby channeling more glucose-6-phosphate towards DOI synthesis. nih.govfrontiersin.org

Furthermore, re-engineering the genetic circuit for 2-deoxystreptamine biosynthesis in Escherichia coli BL21 (DE3) has been demonstrated. nih.gov This involved constructing a single vector with multi-monocistronic assembled genes for 2-DOS synthesis, leading to its production in the engineered E. coli. nih.gov

Host Strain Selection and Optimization

The choice of the host organism is a critical factor for the successful heterologous production of 2-deoxystreptamine. uk-cpi.com Ideal hosts are genetically tractable, grow rapidly, and are suitable for large-scale fermentation. uk-cpi.com

Escherichia coli and Bacillus subtilis are commonly used model organisms due to their well-understood genetics and physiology. nih.govnih.govfrontiersin.org For instance, E. coli has been engineered for the production of 2-DOS. nih.gov Bacillus subtilis has proven to be an effective host for enhanced DOI production, especially after optimization of its sugar metabolic pathway. nih.govfrontiersin.org

Streptomyces species, the natural producers of many aminoglycosides, are also attractive hosts. jmb.or.kr Streptomyces venezuelae, a non-aminoglycoside producer, has been successfully used for the heterologous expression of the 2-DOS biosynthetic genes from the neomycin cluster. jmb.or.kr The selection of a host with a low background of competing metabolic pathways can simplify downstream processing and improve product yield. uk-cpi.com

Optimization of the host strain can also involve disrupting pathways that compete for precursors. In B. subtilis, deleting genes encoding glucose-6-phosphate isomerase and phosphoglucomutase significantly increased the titer of DOI by redirecting the flow of the precursor glucose-6-phosphate. nih.govfrontiersin.org

Codon Optimization for Heterologous Expression

When expressing genes from one organism in another, differences in codon usage can lead to inefficient translation and low protein yields. nih.govvectorbuilder.com Codon optimization is the process of altering the codons in a gene sequence to match the preferred codons of the expression host, without changing the amino acid sequence of the resulting protein. nih.govvectorbuilder.com

This strategy has been effectively applied to enhance the production of intermediates in the 2-deoxystreptamine pathway. In a study aimed at increasing DOI production in Bacillus subtilis, the tobC gene from Streptomyces tenebrarius, which encodes a DOI synthase, was artificially synthesized with codons optimized for B. subtilis. nih.govfrontiersin.org The expression of this codon-optimized gene, particularly in a host strain with a disrupted sugar metabolic pathway, resulted in a significantly higher DOI titer compared to the expression of the natural btrC gene from Bacillus circulans. nih.govfrontiersin.org This highlights the importance of codon optimization as a key strategy for maximizing protein expression and, consequently, the production of desired metabolites in heterologous hosts. nih.govfrontiersin.orgnih.gov

Rational Pathway Engineering to Maximize Yields of Intermediates

Rational pathway engineering is a targeted approach that utilizes detailed knowledge of a biosynthetic pathway to make specific, planned modifications aimed at increasing the production of desired compounds. In the context of the 2-deoxystreptamine (2-DOS) pathway, research has focused on genetically modifying microbial hosts to enhance the yields of key pathway intermediates, which are valuable as standalone products or as precursors for creating novel antibiotics. nih.govrsc.orggoogle.com The primary strategies involve redirecting the flow of central metabolites towards the 2-DOS pathway, overexpressing crucial biosynthetic enzymes, and blocking downstream reactions to accumulate a specific intermediate.

A cornerstone of this approach is the enhancement of the precursor supply. The biosynthesis of 2-DOS begins with glucose-6-phosphate (G6P), a central metabolite involved in several primary metabolic routes, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway. jmb.or.krfrontiersin.org To channel more G6P into the 2-DOS pathway, researchers have systematically disrupted genes that encode enzymes for competing pathways. A prominent example is the engineering of Bacillus subtilis, where the genes pgi (encoding glucose-6-phosphate isomerase) and pgcA (encoding phosphoglucomutase) were deleted. frontiersin.orgfrontiersin.org This modification effectively created a metabolic bottleneck, forcing the accumulation of intracellular G6P and making it more available for the first committed step in 2-DOS biosynthesis, which is the conversion of G6P to 2-deoxy-scyllo-inosose (DOI) by DOI synthase. frontiersin.orgfrontiersin.org A similar strategy in Escherichia coli involved the disruption of pgi, zwf (glucose-6-phosphate dehydrogenase), and pgm (phosphoglucomutase) genes, which led to a 99% production yield of DOI from D-glucose, albeit requiring mannitol (B672) as a supplemental carbon source. tandfonline.com

Once the precursor pool is enhanced, the next step is to efficiently convert it into the desired intermediate. This is often achieved through the heterologous expression and overexpression of key biosynthetic genes. In the aforementioned engineered B. subtilis strains, various DOI synthase genes—such as btrC from the butirosin (B1197908) producer Bacillus circulans and tobC from the tobramycin producer Streptomyces tenebrarius—were introduced. frontiersin.orgfrontiersin.org Notably, the expression of a codon-optimized tobC gene in the B. subtilis double-knockout mutant (Δpgi ΔpgcA) dramatically increased the DOI titer to 37.2 g/L in batch fermentation, with a final yield of 38.0 g/L achieved in a fed-batch system. frontiersin.orgfrontiersin.org This highlights the synergistic effect of eliminating competing pathways and amplifying the flux through the desired biosynthetic route.

Beyond the initial intermediate DOI, rational engineering has been applied to produce the 2-DOS core and its glycosylated derivatives. The minimal set of genes required for 2-DOS biosynthesis has been identified and assembled for heterologous production. For instance, researchers successfully produced 2-DOS in the non-aminoglycoside-producing host Streptomyces venezuelae by expressing just three genes from the neomycin cluster: neo7 (DOI synthase), neo6 (L-glutamine:DOI aminotransferase), and neo5 (dehydrogenase). jmb.or.kr Similarly, studies on gentamicin biosynthesis identified that the genes gtmB (aminotransferase), gtmA (DOI synthase), and gacH (dehydrogenase) are sufficient for 2-DOS production in S. venezuelae. nih.gov

Another effective strategy is to block the metabolic pathway at a specific point to cause the accumulation of a desired intermediate. This is particularly useful for producing advanced intermediates that are precursors to clinically important semi-synthetic antibiotics. In one study, the inactivation of the gacD gene, which encodes a C6' methyltransferase in Micromonospora purpurea, blocked the conversion of the gentamicin intermediate X2 to G418. researchgate.net This led to a more than 10-fold increase in the production of the intermediate gentamicin C1a. researchgate.netnih.gov Similarly, deleting the genes genK and genP in Micromonospora echinospora resulted in a 14-fold higher production of the intermediate JI-20A, a precursor for gentamicin B. researchgate.netnih.gov

These examples demonstrate a clear and effective methodology for rationally engineering microbial systems. By systematically identifying and removing metabolic chokepoints, amplifying key enzymatic steps, and pruning downstream pathways, it is possible to create highly efficient microbial cell factories for the targeted production of valuable intermediates in the 2-deoxystreptamine pathway.

Research Findings on Maximizing Intermediates

The following table summarizes key findings from various rational pathway engineering studies aimed at maximizing the yields of 2-deoxystreptamine pathway intermediates.

| Host Organism | Target Intermediate | Genetic Modifications | Key Findings & Yield | Reference |

| Bacillus subtilis | 2-deoxy-scyllo-inosose (DOI) | - Disruption of pgi and pgcA genes.- Expression of codon-optimized tobC (DOI synthase). | Redirected G6P flux. Achieved a DOI titer of up to 38.0 g/L in fed-batch fermentation. | frontiersin.orgfrontiersin.org |

| Escherichia coli | 2-deoxy-scyllo-inosose (DOI) | - Disruption of pgi, zwf, and pgm genes. | Shut-off of G6P metabolism led to a 99% conversion yield of D-glucose to DOI. | tandfonline.com |

| Streptomyces venezuelae | 2-deoxystreptamine (2-DOS) | - Heterologous expression of neo7, neo6, and neo5 from the neomycin gene cluster. | Successful heterologous production of the core aminocyclitol 2-DOS. | jmb.or.kr |

| Streptomyces venezuelae | 2-deoxystreptamine (2-DOS) | - Heterologous expression of minimal gene set gtmB, gtmA, and gacH from the gentamicin cluster. | Demonstrated that this minimal gene set is sufficient for 2-DOS biosynthesis. | nih.gov |

| Micromonospora purpurea | Gentamicin C1a | - Inactivation of the gacD (or gntK/genK) gene. | Blocked downstream methylation, leading to a >10-fold increase in Gentamicin C1a accumulation. | researchgate.netnih.gov |

| Micromonospora echinospora | JI-20A (Gentamicin B precursor) | - Deletion of genK and genP genes. | Production of JI-20A reached 911 µg/ml, a 14-fold increase compared to the single-gene deletion mutant. | researchgate.netnih.gov |

Broader Biological and Research Significance of 2 Deoxystreptamine Pathways

Interconnections with Primary Metabolism (e.g., Vitamin B6 Biosynthesis)

The biosynthesis of 2-deoxystreptamine (B1221613) is intrinsically linked to primary metabolism, drawing its initial substrate, D-glucose-6-phosphate, from the central glycolytic pathway. pnas.orgnih.gov This connection highlights how secondary metabolite production is built upon the foundation of essential cellular processes.

A notable example of this interconnection is observed in the butirosin (B1197908) producer Bacillus circulans. psu.edutandfonline.com The enzyme 2-deoxy-scyllo-inosose (B3429959) synthase (DOIS), a key enzyme in the 2-DOS pathway, is a heterodimer composed of two subunits, BtrC and BtrC2. tandfonline.comresearchgate.net The BtrC2 subunit, while non-catalytic in the formation of 2-deoxy-scyllo-inosose, shows sequence similarity to enzymes involved in primary metabolism, such as the glutamine amidotransferase subunit of pyridoxal (B1214274) 5'-phosphate (PLP) synthase. researchgate.net PLP is the active form of vitamin B6, an essential cofactor for a vast array of enzymatic reactions. nih.govacs.org

Research suggests that the BtrC2 subunit plays a dual role. psu.edu It is involved in vitamin B6 biosynthesis in primary metabolism and also acts to stabilize the DOIS enzyme complex, thereby influencing the production of the secondary metabolite butirosin. psu.edutandfonline.com This dual functionality underscores a sophisticated regulatory link between the cell's essential functions and its specialized antibiotic production machinery. The disruption of the gene for this subunit not only halts antibiotic production but also affects the organism's growth, a phenotype that can be partially restored by supplementing the growth medium, further indicating its role in primary metabolism. tandfonline.com

Utilization of 2-Deoxystreptamine and its Precursors as Chiral Building Blocks

The unique stereochemistry of 2-deoxystreptamine and its biosynthetic precursors makes them valuable chiral building blocks for synthetic chemistry. frontiersin.orgstanford.edu These molecules possess multiple stereocenters, making them attractive scaffolds for the development of new pharmaceuticals and other bioactive compounds. nih.gov

Key attributes of these compounds as chiral synthons include:

Defined Stereochemistry: The enzymatic synthesis ensures the production of enantiomerically pure compounds, which is often a significant challenge in traditional chemical synthesis.

Functional Group Handles: The presence of amino and hydroxyl groups at specific positions allows for a wide range of chemical modifications.

Scaffold for Novel Antibiotics: Synthetic chemists utilize the 2-DOS core to create novel aminoglycoside analogues. stanford.eduacs.org By modifying the sugar appendages or the core structure itself, researchers aim to develop antibiotics that can overcome bacterial resistance mechanisms. nih.govacs.org

RNA Targeting: The 2-deoxystreptamine moiety is known to interact with RNA structures, a property that is being explored for the development of drugs targeting various diseases, including viral infections and cancer. jmb.or.krsmolecule.com

Access to Diastereomers: Synthetic methods have been developed to produce diastereomers of 2-deoxystreptamine that are not found in nature. stanford.edunih.gov These unnatural aminocyclitols provide an opportunity to explore how changes in stereochemistry affect biological activity and potentially lead to compounds with improved therapeutic properties or reduced toxicity. stanford.edunih.gov

The precursor, 2-deoxy-scyllo-inosose (DOI), is also a valuable starting material. It can be chemically converted to aromatic compounds like catechol, a widely used industrial chemical, positioning it as a "green" or sustainable biomaterial. frontiersin.orgresearchgate.net

Development of Engineered Microorganisms for Production of Biosynthetic Intermediates

Metabolic engineering and synthetic biology have opened up new avenues for the large-scale production of 2-deoxystreptamine and its precursors. frontiersin.orgfrontiersin.org By manipulating the genetic makeup of microorganisms, scientists can create "cell factories" optimized for the production of specific, high-value chemicals. frontiersin.org

A primary goal of this research is the heterologous production of 2-DOS and its intermediates in well-characterized and easily culturable host organisms like Escherichia coli or non-antibiotic-producing Streptomyces species. jmb.or.krkoreascience.kr This approach involves cloning the necessary biosynthetic genes from the native producer and expressing them in the new host. jmb.or.krkoreascience.kr For instance, the three essential genes from the neomycin gene cluster responsible for converting glucose-6-phosphate to 2-DOS have been successfully expressed in Streptomyces venezuelae. jmb.or.krkoreascience.kr

Key strategies in developing these engineered strains include:

Gene Expression Optimization: Ensuring that the introduced genes are transcribed and translated efficiently in the new host. This can involve using strong promoters and optimizing codon usage. frontiersin.org

Redirecting Metabolic Flux: To maximize the yield of the desired product, engineers often block competing metabolic pathways. For example, by disrupting genes that divert the precursor glucose-6-phosphate into other pathways, the flow of carbon can be channeled towards 2-deoxy-scyllo-inosose synthesis, significantly increasing production titers. frontiersin.org

One-Pot Enzymatic Synthesis: In vitro systems using purified enzymes are also being developed. For example, a one-pot reaction combining a glucokinase and DOI synthase can convert glucose directly to 2-deoxy-scyllo-inosose. researchgate.netscispace.com

These efforts are not only aimed at producing the natural compounds more efficiently but also at creating platforms for "combinatorial biosynthesis." By introducing genes from different aminoglycoside pathways or novel modifying enzymes into an engineered 2-DOS-producing strain, researchers can generate a vast array of new aminoglycoside structures that can be screened for improved antibacterial activity or other desirable properties. frontiersin.orgnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.